molecular formula C25H25N3O4S B3869205 2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide

Cat. No.: B3869205
M. Wt: 463.6 g/mol
InChI Key: VTOFPVQFTCFMDG-NLRVBDNBSA-N
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Description

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride and benzylamine. The reaction between these two compounds forms benzenesulfonyl(benzyl)amine. This intermediate is then reacted with N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or sulfhydryl derivatives .

Scientific Research Applications

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide involves the inhibition of specific enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts the pH balance in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide is unique due to its specific structural features, such as the presence of both benzenesulfonyl and benzyl groups, which contribute to its potent enzyme inhibitory activity. This makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-2-17-32-23-15-13-21(14-16-23)18-26-27-25(29)20-28(19-22-9-5-3-6-10-22)33(30,31)24-11-7-4-8-12-24/h2-16,18H,1,17,19-20H2,(H,27,29)/b26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOFPVQFTCFMDG-NLRVBDNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=NNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=N/NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide
Reactant of Route 2
Reactant of Route 2
2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide
Reactant of Route 3
Reactant of Route 3
2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide

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